molecular formula C9H10FNO3S B3009743 3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline CAS No. 2408971-75-3

3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline

Cat. No.: B3009743
CAS No.: 2408971-75-3
M. Wt: 231.24
InChI Key: VDDLYDGPNPRPGH-UHFFFAOYSA-N
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Description

3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol. This compound is recognized for its potential as a building block in the development of new drugs. It belongs to the class of fluorinated quinolines, which are known for their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms with fluorine atoms . This process typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: It can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity . The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom and are known for their broad-spectrum antibacterial activity.

    Tetrahydroquinoline Derivatives: These compounds share a similar core structure and are used in various pharmaceutical applications.

Uniqueness

3-Fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline is unique due to its specific fluorosulfonyloxy functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

3-fluorosulfonyloxy-5,6,7,8-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3S/c10-15(12,13)14-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDLYDGPNPRPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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